[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid
Overview
Description
[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety. The addition of 2,2,2-trifluoroacetic acid enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 4-bromoethylbenzene with piperazine under basic conditions to form 4-(1-piperazin-1-ylethyl)benzene. This intermediate is then subjected to a borylation reaction using a boronic acid derivative in the presence of a palladium catalyst. The final step involves the addition of 2,2,2-trifluoroacetic acid to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. Its piperazine moiety is a common structural feature in many pharmaceuticals, and the boronic acid group can interact with biological targets, such as enzymes and receptors.
Industry
Industrially, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for use in various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its boronic acid and piperazine groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor binding studies. The piperazine moiety can interact with various biological targets, including neurotransmitter receptors and ion channels, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid: Lacks the 2,2,2-trifluoroacetic acid component, which may affect its stability and reactivity.
[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid hydrochloride: Contains a hydrochloride salt instead of 2,2,2-trifluoroacetic acid, which can influence its solubility and biological activity.
Uniqueness
The presence of 2,2,2-trifluoroacetic acid in [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid enhances its stability and reactivity compared to similar compounds. This makes it a more versatile and valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(1-piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2.C2HF3O2/c1-10(15-8-6-14-7-9-15)11-2-4-12(5-3-11)13(16)17;3-2(4,5)1(6)7/h2-5,10,14,16-17H,6-9H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQWXQYNQQZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCNCC2)(O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-49-7 | |
Record name | Boronic acid, B-[4-[1-(1-piperazinyl)ethyl]phenyl]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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